(E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile
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Overview
Description
(E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a fluorophenyl group, a phenylpyrrole moiety, and a nitrile group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 1-phenylpyrrole.
Condensation Reaction: The key step involves a condensation reaction between 3-fluorobenzaldehyde and 1-phenylpyrrole in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Nitrile Group: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study the interactions of nitrile-containing molecules with biological systems. It can be used in assays to investigate enzyme activity and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of (E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3-chlorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile
- (E)-2-(3-bromophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile
- (E)-2-(3-methylphenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile
Uniqueness
(E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2/c20-17-7-4-6-15(12-17)16(14-21)13-19-10-5-11-22(19)18-8-2-1-3-9-18/h1-13H/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJXPWCYPMCNPP-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=CC=C2/C=C(/C#N)\C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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